Specific Scientific Field: This application falls under the field of Chemistry, specifically Crystallography .
Comprehensive and Detailed Summary of the Application: 5,6-Dibromonicotinic acid has been used in the study of crystal structures. The study of such a series often affords new insights into the nature of matter .
Methods of Application or Experimental Procedures: The structure determinations of 5,6-dibromonicotinic acid were undertaken as part of a larger series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines that have been in the process of synthesis .
Results or Outcomes Obtained: The study proposed that hydrogen bonding among molecules in the crystals of the acids and amides is an important intermolecular force which largely determines crystal structure .
5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring. Its molecular formula is C₆H₃Br₂NO₂, with a molecular weight of 280.90 g/mol. The compound has significant chemical properties, including a high degree of lipophilicity, as indicated by its Log P values ranging from 1.54 to 2.3, suggesting good absorption in biological systems .
The biological activity of 5,6-Dibromonicotinic acid has been explored in various studies. It exhibits:
Several methods are employed for synthesizing 5,6-Dibromonicotinic acid:
5,6-Dibromonicotinic acid finds applications in various fields:
Interaction studies involving 5,6-Dibromonicotinic acid focus on its binding affinity and activity at nicotinic acetylcholine receptors. These studies reveal that the compound can modulate receptor activity, which may have implications for neuropharmacology and the treatment of neurological disorders. Additionally, its interactions with metal ions have been explored for potential applications in coordination chemistry .
5,6-Dibromonicotinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Notable Differences |
---|---|---|
2,5-Dibromonicotinic acid | Bromination at different positions | Different biological activity profile |
5-Bromo-2-methylnicotinic acid | Methyl substitution at position 2 | Variation in lipophilicity and receptor interaction |
2,6-Dibromo-3-pyridinecarboxylic acid | Bromination at positions 2 and 6 | Different target specificity in biological assays |
The unique positioning of bromine atoms in 5,6-Dibromonicotinic acid contributes to its distinctive properties and activities compared to these similar compounds .